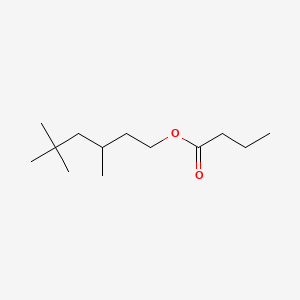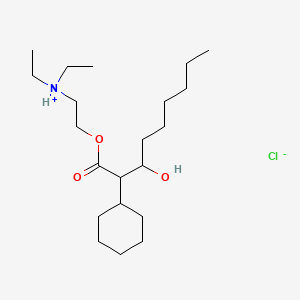
2-(2-cyclohexyl-3-hydroxynonanoyl)oxyethyl-diethylazanium;chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-cyclohexyl-3-hydroxynonanoyl)oxyethyl-diethylazanium;chloride is a chemical compound with a complex structure that includes a cyclohexyl group, a hydroxynonanoyl group, and a diethylazanium group. This compound is often used in experimental and research settings due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-cyclohexyl-3-hydroxynonanoyl)oxyethyl-diethylazanium;chloride typically involves multiple steps, including the formation of the hydroxynonanoyl group and the subsequent attachment of the cyclohexyl and diethylazanium groups. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The process is optimized to maximize yield and minimize waste, often involving continuous flow reactors and automated control systems to maintain precise reaction conditions .
Chemical Reactions Analysis
Types of Reactions
2-(2-cyclohexyl-3-hydroxynonanoyl)oxyethyl-diethylazanium;chloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like hydroxide ions, electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
2-(2-cyclohexyl-3-hydroxynonanoyl)oxyethyl-diethylazanium;chloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 2-(2-cyclohexyl-3-hydroxynonanoyl)oxyethyl-diethylazanium;chloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to changes in cellular processes. The exact pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-(2-cyclohexyl-3-hydroxynonanoyl)oxyethyl-diethyl-methylazanium;bromide: Similar structure but with a bromide ion instead of chloride.
2-(2-cyclohexyl-3-hydroxynonanoyl)oxyethyl-diethyl-methylazanium;iodide: Similar structure but with an iodide ion instead of chloride.
Uniqueness
2-(2-cyclohexyl-3-hydroxynonanoyl)oxyethyl-diethylazanium;chloride is unique due to its specific combination of functional groups and its chloride ion. This combination gives it distinct chemical properties and reactivity compared to its analogs with different halide ions .
Properties
CAS No. |
95008-07-4 |
|---|---|
Molecular Formula |
C21H42ClNO3 |
Molecular Weight |
392.0 g/mol |
IUPAC Name |
2-(2-cyclohexyl-3-hydroxynonanoyl)oxyethyl-diethylazanium;chloride |
InChI |
InChI=1S/C21H41NO3.ClH/c1-4-7-8-12-15-19(23)20(18-13-10-9-11-14-18)21(24)25-17-16-22(5-2)6-3;/h18-20,23H,4-17H2,1-3H3;1H |
InChI Key |
HCKUQDBBXSCFNV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(C(C1CCCCC1)C(=O)OCC[NH+](CC)CC)O.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


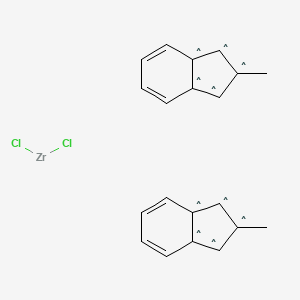
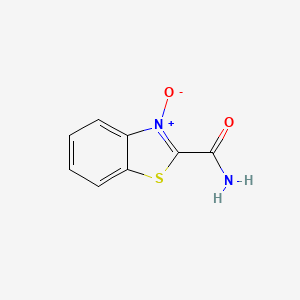

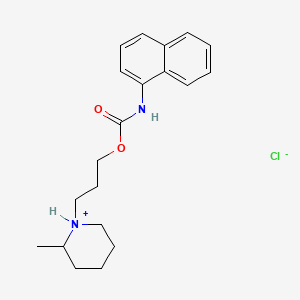


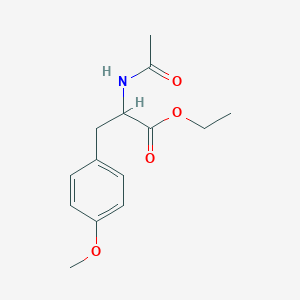
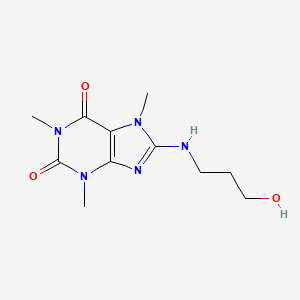
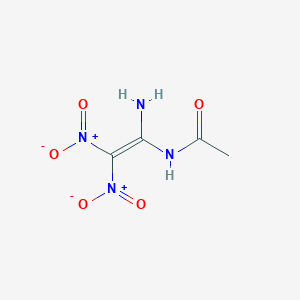

![2-[3-(4,6-Dimethoxy-2-pyrimidinyl)ureidosulfonyl]-4-(formamido)-N,N-dimethylbenzamide](/img/structure/B13783058.png)
